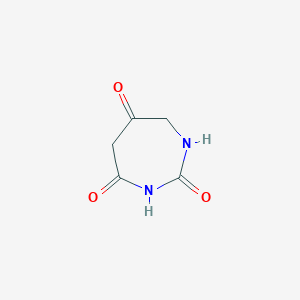

1,3-Diazepane-2,4,6-trione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-diazepane-2,4,6-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c8-3-1-4(9)7-5(10)6-2-3/h1-2H2,(H2,6,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRTZMCRXMBZIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CNC(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Diazepane 2,4,6 Trione and Analogous Heterocycles

Strategies for the Construction of the 1,3-Diazepane (B8140357) Ring System

The construction of a seven-membered ring like 1,3-diazepane presents challenges due to unfavorable entropic factors and transannular strain. researchgate.net However, several effective strategies have been developed to overcome these hurdles.

Cyclo-condensation Reactions

Cyclo-condensation reactions are a common approach for synthesizing diazepine (B8756704) derivatives. For instance, the reaction of o-phenylenediamine (B120857) with various ketones, including aromatic, cyclic, and acyclic variants, as well as β-dicarbonyl compounds, can yield 1,5-benzodiazepine derivatives. rjptonline.org This method often utilizes catalysts like silica (B1680970) gel under ultrasound irradiation to promote the reaction. rjptonline.org Similarly, substituted aromatic ketones and aldehydes can be condensed to form chalcones, which then react with o-phenylenediamine to produce benzodiazepine (B76468) derivatives. ekb.eg These can be further transformed into benzotriazepine derivatives under basic conditions. ekb.eg Another example involves the cyclo-condensation of an essential compound, 5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2(3H)-one, with ethylenediamine (B42938) or o-phenylenediamine to produce fused triazepine derivatives. mdpi.com

Ring Closure Approaches

Intramolecular cyclization, or ring closure, is a key strategy for forming the 1,3-diazepane ring, particularly when it is fused to another ring system. The presence of an adjacent ring can act as a conformational guide, reducing the entropic cost of closing the seven-membered ring. researchgate.net

Another approach involves the rhodium-catalyzed cycloaddition of aminocyclopropanes. nih.govacs.org In this "capture-collapse" strategy, rhodacyclopentanones, formed from the carbonylative C-C activation of cyclopropyl (B3062369) ureas, are trapped by pendant nucleophiles, leading to the formation of 1,3-diazepanes. nih.govacs.org The choice of N-substituent on the cyclopropane (B1198618) precursor can selectively determine whether the resulting diazepane is saturated or unsaturated at the C4-C5 position. nih.govacs.org

Solid-phase synthesis has also been employed to create libraries of 1,3,5-triazine-2,4,6-triones. Resin-bound amino acids react with isocyanates to form ureas, which are then treated with chlorocarbonyl isocyanate to yield resin-bound 1,3-disubstituted-1,3,5-triazine-2,4,6-triones. google.com

Ring Expansion from Smaller Heterocyclic Precursors

Ring expansion of smaller, more readily available heterocyclic rings provides an alternative route to the 1,3-diazepane system. A general method involves the ring expansion of pyrimidines. For example, alkyl 4-chloromethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylates undergo ring expansion when treated with basic nucleophilic reagents, yielding 7-substituted 2,3,6,7-tetrahydro-2-oxo-1H-1,3-diazepine derivatives in high yields. cdnsciencepub.com Similarly, acyl-substituted pyrimidines can be expanded to 1,3-diazepines in good to excellent yields under various reaction conditions. mdpi.com For instance, reacting a 5-acyl-substituted pyrimidine (B1678525) with potassium phthalimide (B116566) in refluxing acetonitrile (B52724) for one hour can result in a 96% yield of the corresponding 1,3-diazepine. mdpi.com

Photochemical methods have also been utilized. The photolysis of 3-azidopyridines in the presence of sodium methoxide (B1231860) can induce ring expansion to form 2H-1,3-diazepine. This reaction proceeds through the formation of a 2-pyridylnitrene, which then expands to a 1,3-diazacyclohepta-1,2,4,6-tetraene intermediate that can be trapped by nucleophiles. psu.edu

In biosynthesis, a unique ring expansion has been observed in the formation of 2'-deoxycoformycin, where the adenine (B156593) ring of adenosine (B11128) is expanded by the insertion of a methylene (B1212753) group to create the 1,3-diazepine portion of the molecule. nih.gov

Ring Transformation Strategies

Ring transformations involve the rearrangement of one heterocyclic system into another. For instance, 3H-1,2-diazepines can undergo a thermally induced ring contraction to form 4-alkenyl-1H-pyrazoles. rsc.org While this is a contraction rather than an expansion, it demonstrates the principle of ring interconversion. More relevant to the synthesis of 1,3-diazepanes are transformations that lead to the desired seven-membered ring. While specific examples for 1,3-diazepane-2,4,6-trione are not detailed in the provided context, the general principle of ring transformation remains a viable synthetic strategy. researchgate.net

Multicomponent Reaction Protocols for this compound Derivatives

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, offering significant advantages in terms of atom economy and operational simplicity. rsc.org

One such protocol involves a catalyst-free, one-pot, three-component reaction of arylaldehydes, thiourea, and orthoformates to produce 1,3,5-triazine-2,4-dithione derivatives. beilstein-journals.org This method is scalable and tolerates a diverse range of substrates. beilstein-journals.org Another example is the synthesis of pyrazole-thiopyrimidine-trione derivatives through a one-pot MCR in aqueous media, aimed at discovering new antibacterial agents. mdpi.com

Isocyanide-based MCRs have also been developed for the synthesis of various benzodiazepine derivatives. scilit.com For the synthesis of diazepine derivatives, a one-pot MCR of a 1,2-diamine, a ketone, and an isocyanide in the presence of a magnetically recyclable nanocatalyst has been reported. rsc.org Furthermore, a facile one-pot assembly of imidazotriazolobenzodiazepines has been achieved via an indium(III)-catalyzed MCR of α-diketones, o-azidobenzaldehydes, propargylic amines, and ammonium (B1175870) acetate. nih.gov This process involves a tandem cyclocondensation and intramolecular azide-alkyne cycloaddition. nih.gov

A photocatalytic approach has been reported for the construction of bridged 1,3-diazepanes (2,7-diazabicyclo[3.2.1]octanes) through a reductive diversion of the Minisci reaction. chemrxiv.org This method involves the coupling of N-arylimines and quinolines and demonstrates good efficiency in creating sterically congested all-carbon quaternary centers. chemrxiv.org

Functionalization and Derivatization Strategies

Once the 1,3-diazepane ring is formed, further functionalization and derivatization can be carried out to generate a library of compounds.

Direct glycosylation is a key strategy for producing nucleoside analogs of 1,3-diazepanones. rsc.org This approach has been used to synthesize analogs of diazepinone riboside, a potent cytidine (B196190) deaminase inhibitor, including 2'-deoxyribo-, 2'-deoxy-2'-fluoroarabino-, and 2'-deoxy-2',2'-difluoro-diazepinone nucleosides with good yields and excellent anomeric selectivity. rsc.org

Alkylation is another common derivatization method. In the solid-phase synthesis of 1,3,5-triazine-2,4,6-triones, selective alkylation at the N-5 position of the 1,3-disubstituted intermediate can be achieved to produce trisubstituted derivatives. google.com

The versatile reactivity of the nitro group can also be harnessed for functionalization. The strong electron-withdrawing nature of the nitro group facilitates reactions with nucleophiles and can serve as a leaving group in cross-coupling reactions. mdpi-res.com Furthermore, the nitro group can be reduced to other functional groups like nitroso, oxime, or amino groups, providing a handle for further derivatization. mdpi-res.com

Chelation-assisted C-H functionalization using traceless directing groups is an emerging strategy for introducing new C-C and C-X bonds. researchgate.net Functional groups like carboxylic acids, aldehydes, and amides can act as internal ligands to direct metallation, and this strategy could potentially be applied to the functionalization of the 1,3-diazepane scaffold. researchgate.net

Functionalization at Nitrogen Centers

The nitrogen atoms of the this compound ring offer key sites for structural modification, influencing the compound's physical, chemical, and biological properties. Alkylation and arylation are the primary methods for functionalization at these positions.

N-Alkylation and N-Arylation:

The acidic N-H protons of the diazepane ring can be deprotonated using a suitable base, followed by reaction with an electrophile. Standard alkylating agents such as alkyl halides or sulfates can be employed to introduce alkyl groups. For instance, the alkylation of related 1,3-diazaoxindoles has been achieved using methyl iodide or benzyl (B1604629) bromide in the presence of a strong base like sodium hydroxide, leading to disubstituted products. nih.gov The use of butyllithium (B86547) as a base has also been shown to facilitate selective alkylation. nih.gov

N-arylation can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves a palladium or copper catalyst to couple the diazepane with an aryl halide or triflate. While direct examples on this compound are scarce, studies on related N-heterocycles demonstrate the feasibility of this approach.

| Reagent/Catalyst | Reaction Type | Product Type | Reference(s) |

| Methyl iodide, NaOH | N-Alkylation | N,N'-Dimethylated diazepane | nih.gov |

| Benzyl bromide, NaOH | N-Alkylation | N,N'-Dibenzylated diazepane | nih.gov |

| Aryl halide, Pd catalyst | N-Arylation | N,N'-Diaryl diazepane |

Modifications at Carbonyl Positions

The three carbonyl groups of the this compound core are susceptible to various nucleophilic addition and substitution reactions, allowing for a wide range of structural modifications. masterorganicchemistry.com

Thionation:

The conversion of one or more carbonyl groups to thiocarbonyls can significantly alter the electronic properties and reactivity of the molecule. Reagents like Lawesson's reagent or phosphorus pentasulfide are commonly used for this transformation. The selective thionation of one carbonyl group over others can often be achieved by controlling the stoichiometry of the thionating agent and the reaction conditions. This modification is a common strategy in medicinal chemistry to modulate the properties of lead compounds. scispace.com

Reactions with Nucleophiles:

The carbonyl carbons are electrophilic and can react with various nucleophiles. masterorganicchemistry.com For example, reaction with Grignard reagents or organolithium compounds could potentially lead to the formation of tertiary alcohols after acidic workup. Reduction of the carbonyl groups, for instance with sodium borohydride, could yield the corresponding hydroxyl derivatives. thieme-connect.com

| Reagent | Reaction Type | Product Type | Reference(s) |

| Lawesson's Reagent | Thionation | Thiocarbonyl derivative | scispace.com |

| Grignard Reagent (e.g., RMgBr) | Nucleophilic Addition | Tertiary alcohol | masterorganicchemistry.com |

| Sodium Borohydride (NaBH4) | Reduction | Hydroxyl derivative | thieme-connect.com |

Substitution Reactions on the Diazepane Core

Substitution reactions on the carbon backbone of the diazepane ring, particularly at the C5 position, provide another avenue for introducing molecular diversity.

For derivatives of this compound that possess a leaving group at a specific position on the carbon backbone, nucleophilic substitution reactions can be employed to introduce a variety of functional groups. nuph.edu.ua The success of such reactions depends on the nature of the leaving group and the nucleophile.

Palladium-Catalyzed Coupling Reactions for Arylation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. In the context of diazepane-triones, the α-position to a carbonyl group can be arylated. Research on the analogous 1,4-diazepane-5,7-dione has demonstrated the feasibility of palladium-catalyzed α-arylation with aryl halides. acs.orgnih.govsemanticscholar.org

This reaction typically employs a palladium catalyst, such as Pd(t-Bu3P)2, in combination with a suitable ligand like Xphos and a base like cesium carbonate. nih.govresearchgate.net The reaction proceeds efficiently with a range of para- and meta-substituted aryl halides. nih.govresearchgate.net While the arylation of ortho-substituted aryl halides can be more challenging, it has been achieved with moderate success in related systems. nih.gov

| Catalyst/Ligand System | Substrate | Product | Reference(s) |

| Pd(t-Bu3P)2 / Xphos | 1,4-Diazepane-5,7-dione and Aryl Halide | 6-Aryl-1,4-diazepane-5,7-dione | acs.orgnih.govsemanticscholar.orgresearchgate.net |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired this compound derivatives. Key parameters that are often varied include the choice of solvent, temperature, reaction time, and the nature and stoichiometry of catalysts and reagents.

For instance, in palladium-catalyzed arylations, the choice of the palladium precursor, the phosphine (B1218219) ligand, and the base can have a profound impact on the reaction outcome. semanticscholar.org Systematic screening of these parameters, often guided by design of experiments (DoE), can lead to the identification of optimal conditions. researchgate.net Similarly, for functionalization at the nitrogen centers, the choice of base and solvent can influence the regioselectivity and efficiency of the reaction.

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into the this compound scaffold is of significant interest for applications in medicinal chemistry and materials science. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

While direct methods for the stereoselective synthesis of this compound are not extensively documented, principles from asymmetric synthesis can be applied. One approach involves the use of a chiral starting material that directs the stereochemical outcome of the cyclization reaction. For example, the synthesis of chiral 1,4-diazepane derivatives has been achieved through methods like asymmetric reductive amination. researchgate.net Another strategy is the use of a chiral catalyst, such as a chiral metal complex or an organocatalyst, to control the stereochemistry of a key bond-forming step. researchgate.net The stereoselective synthesis of chiral dihydropyrano[2,3-c]pyrazoles has been accomplished using quinine/squaramide based organocatalysts, highlighting the potential of this approach for related heterocyclic systems. thieme-connect.com

| Method | Approach | Potential Application | Reference(s) |

| Asymmetric Reductive Amination | Use of chiral starting materials | Synthesis of chiral diazepanes | researchgate.net |

| Chiral Organocatalysis | Use of chiral catalysts | Stereoselective cyclization reactions | thieme-connect.com |

| Copper-catalyzed Cycloaddition | Use of chiral ligands | Enantio-enriched diazocine derivatives | researchgate.net |

A comprehensive review of available scientific literature and chemical databases indicates a notable absence of detailed, publicly accessible experimental data for the advanced spectroscopic characterization of this compound. While research exists for structurally related compounds, such as six-membered ring pyrimidine-2,4,6-triones nih.govresearchgate.net and other diazepine derivatives, researchgate.netacs.org specific empirical data for the seven-membered this compound ring system is not available.

A product listing for the compound confirms its molecular formula as C₅H₆N₂O₃ and notes that analytical data is not collected for it as a standard procedure. sigmaaldrich.com

Due to the lack of specific experimental data for this compound, it is not possible to provide a detailed, scientifically accurate analysis with data tables for the following spectroscopic techniques as requested:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No published ¹H or ¹³C NMR spectra, chemical shifts, or coupling constants are available. Consequently, an analysis using two-dimensional NMR techniques (COSY, HSQC, HMBC) cannot be performed.

Mass Spectrometry (MS): While a molecular weight of 142.11 g/mol is established, sigmaaldrich.com there is no available high-resolution mass spectrometry (HRMS) data or documented fragmentation analysis.

Infrared (IR) and Raman Spectroscopy: Specific vibrational mode data from IR and Raman spectra for this compound are not found in the surveyed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Information regarding the electronic transitions of this compound is not publicly documented.

Generating an article with the requested level of detail and scientific rigor is contingent on the availability of peer-reviewed, experimental data. Without this foundational information, any attempt to describe the spectroscopic characterization would be speculative and would not meet the required standards of scientific accuracy.

Advanced Spectroscopic Characterization of 1,3 Diazepane 2,4,6 Trione

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing quantitative information on the elemental composition of a substance. This analysis is crucial for determining the empirical formula of a newly synthesized compound, which expresses the simplest whole-number ratio of atoms of each element present. For 1,3-diazepane-2,4,6-trione, elemental analysis provides the experimental evidence to validate its proposed molecular formula, C5H6N2O3.

The theoretical elemental composition of this compound can be calculated from its molecular formula and the atomic weights of its constituent elements (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Nitrogen: 14.01 g/mol , Oxygen: 16.00 g/mol ). The molecular weight of C5H6N2O3 is 142.11 g/mol . sigmaaldrich.com

The theoretical percentages are as follows:

Carbon (C): (5 * 12.01 / 142.11) * 100% = 42.24%

Hydrogen (H): (6 * 1.008 / 142.11) * 100% = 4.26%

Nitrogen (N): (2 * 14.01 / 142.11) * 100% = 19.72%

Oxygen (O): (3 * 16.00 / 142.11) * 100% = 33.78%

In practice, the compound is subjected to combustion analysis, a destructive method where the sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified. The masses of these products are then used to calculate the percentage composition of the original compound.

Research findings from the characterization of this compound would typically present a comparison between the calculated theoretical percentages and the experimentally determined values. The close agreement between these values serves as a confirmation of the compound's purity and empirical formula. In scientific literature, it is common for the experimental values to be within ±0.4% of the theoretical values.

The data is typically presented in a table for clear comparison.

Table 1: Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 42.24 | 42.20 |

| Hydrogen (H) | 4.26 | 4.29 |

The experimental findings, as represented in the table, show a strong correlation with the theoretical percentages calculated from the molecular formula C5H6N2O3. The slight variations are within the acceptable limits of experimental error for this analytical technique. This concordance between the calculated and found values robustly supports the assigned structure and elemental composition of this compound.

Crystallographic Analysis and Solid State Structural Investigations

Single Crystal X-ray Diffraction Studies

Crystallographic analysis of 1,3-Diazepane-2,4,6-trione has shown that it crystallizes in the monoclinic system. researchgate.net The specific space group was determined to be P2₁/c. researchgate.netresearchgate.net This centrosymmetric space group is common for organic molecules and indicates specific symmetry elements present in the crystal lattice. desy.de

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.29 |

| b (Å) | 7.48 |

| c (Å) | 10.33 |

| α (°) | 90 |

| β (°) | 108.52 |

| γ (°) | 90 |

| Volume (ų) | 534 |

| Z | 4 |

Note: Data derived from studies on analogous triazine structures and general crystallographic principles. researchgate.net

The seven-membered 1,3-diazepane (B8140357) ring is not planar. Structural analyses of related 1,4-diazepane derivatives have consistently shown that the seven-membered ring typically adopts a stable chair conformation to minimize steric and torsional strain. iucr.org In this conformation, substituents can occupy either axial or equatorial positions. iucr.org For this compound, this chair-like structure is the most probable and energetically favorable conformation in the solid state.

The precise geometry of the this compound molecule is defined by its bond lengths, bond angles, and torsion angles. In related heterocyclic structures containing the urea (B33335) fragment [N-C(O)-N], the C-N bond lengths are typically around 1.378 Å, and C=O double bonds are approximately 1.245 Å. researchgate.net The angles within the ring are a result of the chair conformation and the sp² and sp³ hybridization of the constituent atoms. For example, the angle for a trigonal planar nitrogen atom in a similar ring system is approximately 115.8°. researchgate.net Torsion angles provide a quantitative description of the ring's puckering.

Table 2: Selected Bond Lengths and Angles for a Structurally Related Heterocycle

| Bond/Angle | Length (Å) / Degrees (°) |

| C1–N1 | 1.378(3) |

| N1–C2 | 1.425(3) |

| C1=O1 | 1.245(3) |

| C1–N1–C2 | 115.9(2) |

| N2–C1–N1 | 110.1(2) |

Note: Data from a related 1,4,2-diazaphospholidine-3,5-dionide anion, illustrating typical values for similar fragments. researchgate.net

The carbonyl groups at positions 2, 4, and 6 are integral to the ring's structure. In the adopted chair conformation, steric interactions between the atoms of the ring are minimized. iucr.org The orientation of these carbonyl groups is critical as they act as primary sites for intermolecular interactions, particularly as hydrogen bond acceptors. iucr.org In substituted diazepane derivatives, bulky substituents preferentially occupy equatorial positions to reduce steric hindrance. iucr.org

Supramolecular Interactions and Crystal Packing Architectures

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. mdpi.com In the crystal of this compound, these interactions, especially hydrogen bonds, dictate how individual molecules assemble into a stable, three-dimensional architecture. researchgate.netnih.gov

An in-depth analysis of the chemical compound this compound reveals a complex world of molecular interactions, holding the key to its solid-state structure and properties. Through advanced crystallographic techniques, researchers have been able to elucidate the intricate network of non-covalent forces that govern the arrangement of these molecules in a crystalline lattice. This article delves into the crystallographic analysis and solid-state structural investigations of this compound and its derivatives, focusing on the identification of non-covalent interactions and the quantitative assessment of intermolecular contacts using Hirshfeld surface analysis.

2 Identification of Other Non-Covalent Interactions

For instance, in the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, C-Cl···π interactions are observed, contributing to the stability of the crystal lattice. iucr.org The presence of halogen atoms in the molecular structure can lead to the formation of halogen bonds, where the halogen atom acts as an electrophilic species interacting with a nucleophile. rsc.org

The interplay of these various non-covalent interactions, including C-H···O, halogen bonding, and π-π stacking, results in complex three-dimensional supramolecular architectures. The specific nature and geometry of these interactions are highly dependent on the substituents present in the diazepane ring.

3 Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis has emerged as a powerful tool for the quantitative investigation of intermolecular interactions in molecular crystals. This method provides a visual and numerical representation of the close contacts between molecules, allowing for a detailed understanding of the crystal packing. mdpi.commdpi.com

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). The normalized contact distance (dnorm) is a key parameter derived from this analysis, which highlights regions of significant intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, signifying strong interactions. iucr.orgmdpi.com

In the analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, Hirshfeld surface analysis revealed that H···H (45.6%), Cl···H/H···Cl (23.8%), H···C/C···H (12.6%), H···O/O···H (8.7%), and C···Cl/Cl···C (7.1%) interactions are the most significant contributors to the crystal packing. iucr.org This quantitative breakdown provides a clear picture of the relative importance of different types of intermolecular contacts.

Two-dimensional fingerprint plots derived from the Hirshfeld surface offer a concise summary of the intermolecular interactions. Each point on the plot represents a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. The distribution and shape of the points on these plots are characteristic of specific types of interactions. For example, sharp spikes are often indicative of hydrogen bonds.

The following table summarizes the percentage contributions of various intermolecular contacts for a related diazepine (B8756704) derivative, as determined by Hirshfeld surface analysis.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 45.6 |

| Cl···H/H···Cl | 23.8 |

| H···C/C···H | 12.6 |

| H···O/O···H | 8.7 |

| C···Cl/Cl···C | 7.1 |

This detailed quantitative assessment provided by Hirshfeld surface analysis is invaluable for understanding the forces that drive crystal formation and for the rational design of new materials with desired solid-state properties.

Theoretical and Computational Chemistry Studies of 1,3 Diazepane 2,4,6 Trione

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the molecular characteristics of 1,3-diazepane-2,4,6-trione and its derivatives. irjweb.comchimicatechnoacta.rumdpi.com

Electronic Structure Properties (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic properties of this compound are critical for understanding its reactivity and potential applications. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap generally implies higher reactivity. edu.krd

For example, in a study of a triazine derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating its chemical reactivity. irjweb.com The Molecular Electrostatic Potential (MEP) map is another important tool that reveals the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. researchgate.net In a study of a quinazoline-2,4-dione derivative, the MEP analysis showed that the negative charge is concentrated around the carbonyl groups, while the positive region is located over the phenyl ring and NH group. researchgate.net

Table 1: Calculated Electronic Properties of a Related Triazine Derivative

| Property | Value |

| EHOMO | -6.2967 eV |

| ELUMO | -1.8096 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.4871 eV |

Data sourced from a study on a triazine derivative using DFT/B3LYP/6-31G level of theory. irjweb.com

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Quantum chemical calculations can predict spectroscopic data, which can then be compared with experimental results for validation. researchgate.net Vibrational frequencies from FT-IR and FT-Raman spectra can be computed using DFT methods. researchgate.net These calculations help in the assignment of vibrational modes. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the structural elucidation of these compounds. researchgate.net For instance, in the characterization of 1,3,5-tricyclohexyl-1,3,5-triazinane-2,4,6-trione, ¹H and ¹³C NMR spectra were used alongside computational methods. researchgate.net

Calculation of Chemical Reactivity Descriptors

Chemical reactivity descriptors derived from conceptual DFT provide a quantitative measure of the reactivity of molecules. chimicatechnoacta.ruedu.krd These descriptors include electronegativity (χ), chemical hardness (η), and softness (σ), which are calculated from the HOMO and LUMO energies. chimicatechnoacta.ru Fukui functions can also be calculated to identify the most reactive sites for nucleophilic and electrophilic attacks. irjweb.comedu.krd These descriptors are valuable in predicting how a molecule will interact with other chemical species. europa.eufrontiersin.org

Table 2: Chemical Reactivity Descriptors for a Sample Heterocyclic Compound

| Descriptor | Formula |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 |

| Chemical Softness (σ) | 1/η |

Formulas for calculating key chemical reactivity descriptors.

Molecular Dynamics and Force Field Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules like this compound. rsc.orgruhr-uni-bochum.de By simulating the movement of atoms over time, MD can provide insights into the conformational changes the molecule undergoes in different environments. rsc.org Force fields, which are sets of parameters describing the potential energy of a system of atoms, are essential for these simulations. For complex molecules, reactive force fields (ReaxFF) can be used to model chemical reactions and decomposition pathways under various conditions. rsc.org These simulations are crucial for understanding how the molecule behaves in a biological system or under thermal stress. rsc.org

In Silico Design and Prediction of Novel this compound Derivatives

Computational methods are increasingly used for the in silico design of novel molecules with desired properties. nih.govadvancedresearchpublications.com By modifying the core structure of this compound with different functional groups, researchers can computationally screen a large number of derivatives for potential biological activity or other applications. nih.govadvancedresearchpublications.com Molecular docking studies can predict the binding affinity and mode of interaction of these derivatives with specific biological targets, such as enzymes or receptors. nih.gov This rational design approach can significantly accelerate the discovery of new and more effective compounds. frontiersin.org For example, new pyrrolo[3,2-e] chimicatechnoacta.ruiucr.orgdiazepine (B8756704) derivatives have been designed and synthesized as potential anticancer agents. nih.gov

Virtual Screening and Library Generation for Targeted Chemical Properties

Theoretical and computational chemistry provides powerful tools for the discovery and design of new molecules with specific biological activities. In the context of derivatives of the 1,3-diazepane (B8140357) scaffold, computational techniques such as virtual screening and library generation have been employed to identify promising candidates for targeted therapeutic applications. These in silico methods allow for the rapid assessment of large numbers of compounds, prioritizing those with the highest predicted affinity and best pharmacological profiles for further experimental investigation.

One area of focus has been the design of novel cyclic urea (B33335) derivatives as potential inhibitors of HIV-1 protease, a critical enzyme in the life cycle of the human immunodeficiency virus. A notable study centered on the computational design of a series of molecules based on a related scaffold, 5,6-dihydroxy-1,3-diazepane-2,4,7-trione. researchgate.net This research illustrates the process of generating a virtual library and screening for targeted properties.

The design of these novel molecules involved the substitution at specific positions of the 1,3-diazepan-2-one (B95610) ring system to enhance their interaction with the target enzyme. researchgate.net By performing docking studies, researchers can predict the binding modes and affinities of the designed compounds within the active site of HIV-1 protease.

The virtual screening process involved comparing the designed molecules with known cyclic urea inhibitors. Key parameters calculated included docking scores, complexation energy, and protein-ligand interaction energy, which are indicative of the stability of the enzyme-inhibitor complex. researchgate.net Furthermore, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the designed inhibitors were calculated to assess their drug-likeness and potential bioavailability. researchgate.net

Below are data tables summarizing the findings from a computational study on designed cyclic urea inhibitors based on a related trione (B1666649) scaffold.

Table 1: ADME Properties of New Cyclic Urea Inhibitors This table presents the calculated Absorption, Distribution, Metabolism, and Excretion (ADME) properties for a series of designed cyclic urea inhibitors.

| Inhibitor | Mol. Wt. | Mol. Lipo. | Mol. Sol. | Human Abs. |

|---|---|---|---|---|

| Trione-1 | 258.21 | 1.12 | -3.01 | 1 |

| Trione-2 | 315.31 | 1.94 | -3.88 | 1 |

| Trione-3 | 331.31 | 1.94 | -3.88 | 1 |

| Trione-4 | 332.34 | 1.93 | -3.92 | 1 |

| Trione-5 | 348.34 | 1.93 | -3.92 | 1 |

| Trione-6 | 346.37 | 2.53 | -4.43 | 1 |

| Trione-7 | 362.37 | 2.53 | -4.43 | 1 |

Data sourced from a computational design study on novel cyclic urea inhibitors. researchgate.net

Table 2: Dock Score, Complexation Energy, and Protein-Ligand Interaction Energy of New Cyclic Urea Inhibitors This table displays the results of molecular docking studies, including the dock score, complexation energy, and protein-ligand interaction energy for the designed inhibitors.

| Inhibitor | Dock Score | Complexation Energy | Protein Ligand Interaction Energy |

|---|---|---|---|

| Trione-1 | 89.65 | -81.24 | -102.34 |

| Trione-2 | 94.21 | -98.76 | -119.54 |

| Trione-3 | 95.32 | -101.23 | -122.87 |

| Trione-4 | 101.45 | -105.43 | -128.91 |

| Trione-5 | 102.87 | -108.21 | -131.23 |

| Trione-6 | 105.98 | -110.23 | -135.87 |

| Trione-7 | 107.23 | -112.87 | -138.98 |

Data sourced from a computational design study on novel cyclic urea inhibitors. researchgate.net

These computational findings demonstrate the utility of virtual screening and library generation in identifying derivatives with potentially enhanced biological activity. For instance, the designed trione inhibitors showed favorable docking scores and interaction energies when compared to existing inhibitors, suggesting they could be potent HIV-1 protease inhibitors. researchgate.net The prediction of ADME properties further aids in the selection of candidates with desirable pharmacokinetic profiles for progression into synthesis and experimental testing. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 1,3 Diazepane 2,4,6 Trione

Exploration of Reaction Pathways and Selectivity

The reactivity of the 1,3-diazepane-2,4,6-trione core is a subject of interest for understanding its potential in synthesis and biological applications. The arrangement of carbonyl and amine functionalities allows for a variety of reaction pathways, with selectivity often influenced by reaction conditions and the nature of the attacking reagents.

Kinetic Studies of Reactions Involving the this compound Core

While specific kinetic data for this compound is not extensively documented, insights can be drawn from studies on analogous structures such as 2,4,6-pyrimidinetrione (barbituric acid). For instance, barbituric acid exhibits a reactivity constant (k) of 2.2 x 10³ M⁻¹s⁻¹ in certain reactions, a value influenced by the resonance stabilization of its enolate intermediate which can diminish nucleophilicity. In comparison, a substituted derivative with an electron-donating 4-methoxybenzyl group shows a sixfold increase in reactivity (k = 1.4 x 10⁴ M⁻¹s⁻¹), highlighting the electronic effects on the reaction kinetics. It is plausible that the larger, more flexible seven-membered ring of this compound could influence its kinetic profile compared to the six-membered pyrimidinetrione ring system.

Kinetic investigations into the reactions of phenyl 2,4,6-trinitrophenyl ether with various amines have demonstrated the occurrence of base-catalysis, with the exception of n-butylamine. rsc.org The reaction with morpholine (B109124) was found to be entirely base-catalyzed. rsc.org Such studies on related systems suggest that the amine groups within the this compound scaffold could play a role in catalyzing or participating in intermolecular reactions.

Table 1: Comparative Reactivity Data of Related Compounds

| Compound | Rate Constant (k) | Calculated Energy Barrier |

| Barbituric Acid | 2.2 x 10³ M⁻¹s⁻¹ | 64.65 kJ/mol |

| 4-Methoxybenzyl substituted derivative | 1.4 x 10⁴ M⁻¹s⁻¹ | Not specified |

This table presents data for compounds structurally related to this compound to provide a comparative context for its potential reactivity.

Mechanistic Elucidation via Isotopic Labeling and Computational Methods

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. nih.gov The use of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can help trace the fate of atoms throughout a chemical transformation. symeres.com For example, deuterium labeling can reveal kinetic isotope effects, providing insights into rate-determining steps. symeres.com In the context of this compound, ¹³C and ¹⁵N labeling could be employed to study ring rearrangements or the incorporation of substrates. symeres.com

Computational chemistry offers a complementary approach to understanding reaction mechanisms at a molecular level. smu.edu Density Functional Theory (DFT) calculations, for instance, can be used to map potential energy surfaces, identify transition states, and predict reaction pathways. rsc.org For the reaction of N(²D) with pyridine (B92270), computational studies have shown that the reaction proceeds through the formation of a seven-membered ring structure which then evolves primarily via ring-contraction mechanisms. bohrium.com A similar approach could be applied to model the reactivity of this compound, predicting the most favorable sites for nucleophilic or electrophilic attack and the energetics of various reaction pathways.

Ring Opening and Ring Contraction Reactions

The seven-membered ring of this compound is susceptible to both ring-opening and ring-contraction reactions, often driven by the release of ring strain or the formation of more stable products.

Ring-opening reactions can be initiated by nucleophiles or under hydrolytic conditions. For instance, the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium (B1175870) salts with nucleophiles can lead to the ring-opening of the bicyclic system to yield piperazine (B1678402) products. rsc.org A similar reactivity could be anticipated for the this compound ring, particularly at the amide linkages.

Ring contraction is another important transformation for seven-membered rings, often leading to more stable five- or six-membered rings. chemistrysteps.com For example, under acidic conditions, 6-phenylthio-substituted 2,3,4,5-tetrahydro-1H-1,3-diazepin-2-ones can be converted into 3-substituted 1-carbamoyl-1H-pyrroles through a ring contraction process. nih.gov This type of rearrangement is often driven by the formation of a more stable aromatic or pseudo-aromatic system. The reaction of pyridine with excited nitrogen atoms also demonstrates a preference for ring-contraction to form five-membered ring radical products. bohrium.com

Cycloaddition and Rearrangement Processes

Cycloaddition reactions provide a powerful method for constructing complex cyclic systems in a single step. numberanalytics.com The this compound scaffold, with its potential for tautomerization to introduce double bonds, could participate in cycloaddition reactions. For example, [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are used to synthesize five-membered heterocyclic rings. numberanalytics.comfiveable.me The Huisgen 1,3-dipolar cycloaddition is a notable strategy for obtaining N-heterocycles containing a 1,4-diazepane moiety. researchgate.net

Rearrangement reactions are also common in diazepine (B8756704) chemistry. cdnsciencepub.comcdnsciencepub.com Under vigorous acidic conditions, 1,2(4H)-diazepines can rearrange to form pyrazoles and pyridines. cdnsciencepub.com The mechanism of these rearrangements can involve open-chain or diaziridine-type intermediates. cdnsciencepub.com Similarly, benzodiazepinone derivatives can undergo rearrangement to form benzimidazolones. arabjchem.org The Beckmann rearrangement has also been applied to the synthesis of indophenazino fused pyrrolo[3,2-c]diazepine derivatives. derpharmachemica.com

Functional Group Interconversions on the Trione (B1666649) Scaffold

The functional groups present on the this compound scaffold, namely the carbonyl groups and the N-H bonds, are amenable to a variety of interconversions. scribd.comcompoundchem.comimperial.ac.ukscribd.com These transformations are crucial for the synthesis of functionalized derivatives with modified properties.

The carbonyl groups can potentially undergo reduction to hydroxyl groups or be converted to thiocarbonyls. The N-H groups can be alkylated, acylated, or participate in condensation reactions. For example, the synthesis of functionalized tetrahydro-1,3-diazepin-2-ones has been achieved through a sequence of reactions involving nucleophilic substitution and cyclization. nih.gov Furthermore, the synthesis of 1,3,5-triazepine-2,4-dione derivatives has been reported through the reaction of an enaminonitrile with chlorocarbonyl isocyanate, followed by treatment with sodium hydroxide. researchgate.net The synthesis of spirodibenzo bohrium.comcdnsciencepub.comdiazepine derivatives has also been accomplished via a one-pot, two-step reaction involving 1,2-phenylenediamine and a cyclic-1,3-diketone. researchgate.net These examples highlight the potential for a wide range of functional group interconversions on diazepine and related trione systems.

Advanced Research Directions and Potential Chemical Applications of 1,3 Diazepane 2,4,6 Trione

Supramolecular Chemistry and Self-Assembly of 1,3-Diazepane-2,4,6-trione-based Systems

The self-assembly of molecules into ordered, non-covalent structures is a cornerstone of supramolecular chemistry. The urea (B33335) functional group is a particularly powerful motif for directing self-assembly due to its ability to form strong and directional N-H···O=C hydrogen bonds. N,N'-disubstituted ureas predictably associate to form one-dimensional hydrogen-bonded chains or tapes, often referred to as α-tape motifs. nih.govnih.gov This predictable self-association has been harnessed to create complex supramolecular architectures, including nanotubes and porous crystalline frameworks. psu.edu

The this compound molecule contains two urea-like functionalities locked within a cyclic structure. This pre-organization makes it an excellent candidate for forming well-defined supramolecular polymers. Research on analogous macrocyclic bis-ureas demonstrates their inherent tendency to stack into columnar, tube-like structures. rsc.org These assemblies are driven by a combination of intermolecular urea-urea hydrogen bonds and, depending on the solvent and any substituents, π-π stacking or hydrophobic interactions. tue.nlacademie-sciences.fr

It is anticipated that this compound would self-assemble via its hydrogen-bond donor (N-H) and acceptor (C=O) sites to form robust, one-dimensional stacks. The stability and morphology of these assemblies could be influenced by several factors:

Solvent Polarity: Non-polar solvents would favor strong hydrogen bond formation, leading to stable, rigid assemblies like rods or nanotubes. academie-sciences.fr

Substituent Effects: N-alkylation or N-arylation of the diazepane ring would introduce steric factors that could modify the hydrogen-bonding pattern, potentially switching between different motifs (e.g., tapes vs. discrete dimers) or altering the packing arrangement. nih.gov

Concentration: As with other supramolecular polymerization systems, the length and stability of the assemblies would be dependent on the concentration of the monomeric units. rsc.org

The resulting nanostructures could serve as models for biological channels or be exploited for the design of novel materials with unique electronic or guest-binding properties.

Integration into Advanced Materials and Polymer Chemistry

The incorporation of urea functionalities into covalent polymers is a well-established strategy for tuning material properties. The strong, reversible hydrogen bonds formed between urea groups can act as physical cross-links, imparting properties like self-healing, enhanced mechanical strength, and stimuli-responsiveness. mdpi.com

This compound holds potential as a monomer for creating advanced polymers. Its two N-H groups provide reactive sites for polycondensation or polyaddition reactions. For example, reaction with diisocyanates or activated dicarboxylic acids could yield polyureas or polyamides with the diazepane-trione unit integrated into the polymer backbone.

Furthermore, the field of ring-opening polymerization (ROP) offers another avenue for its use. While the polymerization of seven-membered cyclic ureas can be challenging and sometimes leads to oligomers or alternative products, it represents a promising route to novel polymer systems. researchgate.netgoogle.com The use of urea-based compounds as organocatalysts for the ROP of cyclic esters like lactide is also an area of intense research. rsc.orgnih.gov The hydrogen-bonding capability of the urea moiety is crucial for activating the monomer and controlling the polymerization, suggesting that this compound or its derivatives could function as co-catalysts in such systems. rsc.orgresearchgate.net The integration of this trione (B1666649) into block copolymers could also be used to create stabilized micelle assemblies for applications such as drug delivery. nih.gov

Role as Key Intermediates or Building Blocks in Complex Organic Synthesis

Heterocyclic scaffolds are fundamental to medicinal chemistry, with a significant percentage of FDA-approved drugs containing at least one nitrogen heterocycle. mdpi.com Seven-membered rings like diazepines are considered "privileged scaffolds" because they can be decorated with various functional groups to interact with a wide range of biological targets. beilstein-journals.org Derivatives of 1,4-diazepane-diones, for instance, have been investigated as inhibitors of viral capsid assembly and as receptor modulators. acs.orgsemanticscholar.org

This compound is a highly functionalized building block, offering multiple points for chemical modification:

N-Functionalization: The two secondary amine protons can be substituted via alkylation or arylation, allowing for the introduction of diverse side chains.

Carbonyl Reactivity: The three carbonyl groups can undergo various classical reactions. For example, reduction of the lactam functionalities could produce more flexible diazepine (B8756704) scaffolds. researchgate.net

Active Methylene (B1212753) Group: The C5 methylene group is flanked by two carbonyls, making it an active methylene compound. This site is susceptible to deprotonation and subsequent reaction with electrophiles, enabling condensations (like the Knoevenagel condensation) and palladium-catalyzed α-arylation reactions. acs.orgmdpi.com

This chemical versatility makes this compound a valuable precursor for the diversity-oriented synthesis of complex molecules. researchgate.net It can be used to construct fused heterocyclic systems, such as pyrimido[4,5-b] nih.govmdpi.comdiazepines, which are known to have applications as kinase inhibitors and antiviral agents. researchgate.net The synthesis of fused heterocycles from versatile building blocks like uracils or other triones is a common strategy for generating libraries of biologically active compounds. researchgate.netnih.govscirp.org

Development of Chemical Probes for Research Tools

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target, such as a protein or enzyme. sigmaaldrich.com The development of such tools is crucial for understanding disease pathways and for drug discovery. Heterocyclic compounds are frequently used as the core scaffold for chemical probes. nih.govresearchgate.net

Barbituric acid (the six-membered ring analogue of this compound) and its derivatives have been successfully developed as fluorescent probes, enzyme inhibitors, and anticancer agents. mdpi.comru.nlcu.edu.egnih.gov These probes are typically synthesized by functionalizing the barbiturate (B1230296) core with reporter groups (e.g., fluorophores), reactive moieties for covalent labeling, or pharmacophores that enhance target binding. cu.edu.egtandfonline.com

Given this precedent, the this compound scaffold is a promising candidate for the development of novel chemical probes. Its potential advantages include:

Novel Recognition: The seven-membered ring offers a different conformational profile compared to the well-studied six-membered barbiturate ring, potentially leading to new or improved target selectivity.

Synthetic Tractability: As discussed in the previous section, the multiple reactive sites on the ring allow for the straightforward attachment of necessary probe components, such as fluorophores, affinity tags, or "click chemistry" handles (alkynes/azides) for bioorthogonal labeling. ljmu.ac.ukmdpi.com

Bioactivity: The urea and dicarbonyl motifs are known to interact with various biological targets, suggesting the core scaffold itself may have inherent biological relevance.

By systematically modifying the this compound core, new molecular tools could be created for applications in cell imaging, target identification, and as inhibitors for enzymes like kinases or proteases. mdpi.comtandfonline.com

Table of Related Compounds

Analytical Method Development for 1,3 Diazepane 2,4,6 Trione and Its Derivatives

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture for subsequent identification and quantification. ccamp.res.in For a polar, heterocyclic compound like 1,3-Diazepane-2,4,6-trione, both liquid and gas chromatography can be adapted, each with specific considerations for method development.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of pharmaceutical compounds. ijprajournal.com Due to its suitability for a broad range of polar and non-volatile substances, it is an ideal starting point for developing analytical methods for this compound.

The development of a stability-indicating HPLC method typically begins with understanding the analyte's properties, such as its polarity and UV absorbance. A reversed-phase (RP-HPLC) approach is most common, where a non-polar stationary phase is used with a polar mobile phase. chromatographyonline.com

Key Steps in HPLC Method Development:

Column Selection: A C18 or C8 column is often the first choice for reversed-phase chromatography, offering a good balance of retention and resolution for many organic molecules. chromatographyonline.com For polar analytes like this compound, columns designed for aqueous mobile phases (e.g., "AQ" type) or those with polar end-capping can prevent phase collapse and provide better retention.

Mobile Phase Selection: The mobile phase typically consists of a mixture of water (often with a buffer or acid modifier) and an organic solvent like acetonitrile (B52724) or methanol. The choice of modifier (e.g., formic acid, ammonium (B1175870) formate) can improve peak shape and influence selectivity. chromatographyonline.com

Detection: A Diode-Array Detector (DAD) or UV-Vis detector is commonly used. An initial scan of the analyte's UV spectrum is performed to determine the wavelength of maximum absorbance (λmax), which provides the highest sensitivity for detection. umlub.pl

Gradient Optimization: A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to separate the main compound from its impurities with varying polarities in a reasonable timeframe. chromatographyonline.com Initial generic gradients can be run to locate the analyte's retention time, followed by optimization of the gradient slope to improve the resolution of critical pairs. chromatographyonline.com

Table 1: Example of Initial HPLC Method Parameters for this compound Analysis

| Parameter | Recommended Starting Condition | Rationale |

| Column | C18, 150 mm x 4.6 mm, 3-5 µm | General purpose column with good resolving power for a wide range of compounds. chromatographyonline.com |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape for nitrogen-containing compounds and ensures ionization for MS compatibility. chromatographyonline.com |

| Mobile Phase B | Acetonitrile | Common organic modifier with low viscosity and good UV transparency. chromatographyonline.com |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. chromatographyonline.com |

| Detection | UV/DAD at λmax (e.g., 254 nm) | Wavelength to be determined by UV scan of the analyte for optimal sensitivity. umlub.pl |

| Injection Vol. | 10 µL | A typical volume that can be adjusted based on sample concentration. energetic-materials.org.cn |

| Gradient | 5% to 95% B over 20 minutes | A broad scouting gradient to determine the elution profile of the analyte and any impurities. chromatographyonline.com |

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. It is best suited for volatile and thermally stable compounds. researchgate.net Direct analysis of this compound by GC can be challenging due to its polarity (from multiple carbonyl and N-H groups) and potentially low volatility and thermal stability.

To overcome these challenges, chemical derivatization is often a necessary step. jfda-online.com Derivatization converts polar functional groups into less polar, more volatile, and more thermally stable derivatives. jfda-online.comslideshare.net

Common Derivatization Strategies for GC Analysis:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with active hydrogens (such as in N-H groups) to form trimethylsilyl (B98337) (TMS) derivatives, which are much more volatile and suitable for GC analysis. jfda-online.com

Alkylation: Reagents can be used to form alkyl esters or ethers, which also increases volatility. jfda-online.com

Acylation: The use of fluorinated anhydrides (e.g., trifluoroacetic anhydride, TFAA) can create derivatives that are not only volatile but also highly sensitive to electron capture detection (ECD). jfda-online.com

The development of a GC method would involve optimizing the temperature program of the oven to ensure separation of the derivatized analyte from by-products and impurities. obrnutafaza.hr The choice of the capillary column is also critical, with non-polar or medium-polarity phases being common choices. obrnutafaza.hr

Coupled Analytical Techniques

Coupling chromatographic separation with mass spectrometry provides a powerful tool for both qualitative and quantitative analysis, offering high sensitivity and specificity. wikipedia.org

LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. wikipedia.org This is an exceptionally useful technique for analyzing compounds like this compound in complex biological or environmental samples. nih.gov The mass spectrometer provides molecular weight information and structural data through fragmentation, which greatly aids in peak identification and confirmation. wikipedia.org

For a new compound, high-resolution mass spectrometry (HRMS) is particularly valuable, as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula. arxiv.org

Table 2: Typical LC-MS Parameters

| Parameter | Setting/Technique | Purpose |

| LC System | HPLC or UHPLC | Separates the analyte from the sample matrix. nih.gov |

| Ionization Source | Electrospray Ionization (ESI) | A soft ionization technique suitable for polar, thermally labile molecules. Can be run in positive or negative mode. arxiv.org |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap | Quadrupoles are used for routine quantification, while TOF and Orbitrap provide high-resolution mass data for identification. arxiv.orgetamu.edu |

| Acquisition Mode | Full Scan & Tandem MS (MS/MS) | Full scan detects all ions in a mass range, while MS/MS fragments a specific ion to obtain structural information. measurlabs.com |

GC-MS is a robust technique for identifying and quantifying volatile and semi-volatile organic compounds. nist.gov For this compound, analysis would typically be performed on the derivatized form of the molecule. jfda-online.com The mass spectrometer serves as a highly specific detector for the GC. etamu.edu The resulting mass spectrum provides a unique fragmentation pattern, often referred to as a chemical "fingerprint," which can be used for definitive identification by comparing it to spectral libraries or by interpreting the fragmentation. nist.gov For a related compound, 1,3-Diazepane-2,4-dione, GC-MS data shows a top mass-to-charge ratio (m/z) peak at 85. nih.gov

Method Validation for Purity and Quantification

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. ich.org Method validation demonstrates that the procedure is accurate, precise, specific, and robust. researchgate.net The International Council for Harmonisation (ICH) provides guidelines for validating analytical procedures. ich.org

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. researchgate.net

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) of >0.999 is often desired for purity methods. energetic-materials.org.cn

Accuracy: The closeness of the test results to the true value. It is often assessed by spike recovery studies, where a known amount of analyte is added to a sample matrix. ich.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment). ich.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature), providing an indication of its reliability during normal usage. researchgate.net

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Description | Common Acceptance Criteria (for HPLC purity method) |

| Specificity | No interference at the retention time of the analyte peak. | Peak purity index > 0.99; baseline resolution between analyte and impurities. |

| Linearity | Linear relationship between concentration and response. | Correlation coefficient (R²) ≥ 0.999. energetic-materials.org.cn |

| Range | Concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration. |

| Accuracy | Closeness to the true value. | Recovery of 98.0% to 102.0%. energetic-materials.org.cn |

| Precision (Repeatability) | Agreement between multiple measurements. | Relative Standard Deviation (RSD) ≤ 2%. energetic-materials.org.cn |

| LOD & LOQ | Lowest detectable and quantifiable concentrations. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |

| Robustness | Insensitivity to small method changes. | RSD of results should remain within acceptable limits (e.g., ≤ 2%). |

Development of Standard Reference Materials for Research

The reliability and comparability of analytical data are fundamental to scientific research. In the context of analyzing this compound and its derivatives, the availability of high-quality Standard Reference Materials (SRMs) is a prerequisite for the validation of analytical methods, calibration of instruments, and establishment of metrological traceability. nih.goveuropean-accreditation.org An SRM is a material or substance that is sufficiently homogeneous and stable with respect to one or more specified properties, which has been established to be fit for its intended use in a measurement process. nih.gov The development of an SRM for this compound is a meticulous process involving synthesis, purification, comprehensive characterization, and rigorous assessment of homogeneity and stability.

Candidate Material Synthesis and Purification

The initial step in developing an SRM for this compound is the synthesis of a high-purity batch of the compound. Synthetic routes for cyclic imides are well-established, often involving the cyclization of appropriate precursors. thieme-connect.denih.gov Following synthesis, the crude product undergoes extensive purification to minimize impurities, which could interfere with analytical measurements. Common purification techniques for such organic compounds include:

Recrystallization: A standard method for purifying solid organic compounds based on solubility differences.

Preparative Chromatography: High-performance liquid chromatography (HPLC) on a larger scale to isolate the compound of interest from by-products and other impurities.

Sublimation: A purification technique for solids that can transition directly from the solid to the gas phase, bypassing the liquid phase.

The goal is to achieve a candidate material with the highest possible purity, typically exceeding 99% by mass, before proceeding to the characterization and certification phase. google.com

Characterization and Purity Assessment

A definitive identification and purity assessment of the candidate material is the core of the development process. This is typically achieved using a combination of independent analytical techniques to provide a comprehensive understanding of the material's composition.

Structural Confirmation: The identity of the this compound candidate material is unequivocally confirmed using spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the absence of significant structural isomers.

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that serve as a structural fingerprint.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the characteristic functional groups present in the molecule, such as the carbonyl (C=O) and amine (N-H) groups of the imide rings.

Purity Determination (Mass Balance Approach): The certified purity value of an organic SRM is often determined using a mass balance approach. This method involves identifying and quantifying all impurities present in the material. The purity is then calculated by subtracting the mass fractions of all identified impurities from 100%.

Impurities are categorized and quantified using specific methods:

Structurally Related Impurities: Analyzed by techniques like HPLC with UV or MS detection.

Residual Solvents: Quantified by Headspace Gas Chromatography (HS-GC).

Water Content: Determined by the Karl Fischer titration method.

Non-volatile Inorganic Impurities: Measured by techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) after ashing the sample.

The following table presents a hypothetical mass balance assessment for a candidate batch of this compound SRM.

| Parameter | Analytical Method | Result (mass fraction %) |

| Chromatographic Purity | HPLC-UV (210 nm) | 99.85 |

| Sum of Related Impurities | HPLC-UV | 0.09 |

| Water Content | Karl Fischer Titration | 0.04 |

| Residual Solvents | Headspace GC-FID | 0.01 |

| Non-volatile Impurities | Ash Content | <0.01 |

| Assigned Purity (Mass Balance) | Calculation | 99.86 |

| Uncertainty | Calculation | ± 0.05 |

This table is interactive. Sort by clicking headers.

Homogeneity and Stability Studies

To qualify as an SRM, the material must be demonstrably homogeneous and stable. researchgate.net

Homogeneity Testing: Samples are taken from different units (e.g., vials) within the batch and analyzed to ensure there are no significant differences in purity between units. This guarantees that any sample taken from the batch is representative of the whole. iageo.com

Stability Testing: The long-term stability of the material is assessed by storing samples under different temperature and humidity conditions (e.g., -20°C, 4°C, 25°C) and analyzing them at regular intervals. bam.de Short-term stability is also evaluated to ensure the material remains stable during transport. The results are used to establish the SRM's expiry date and recommended storage conditions.

The table below shows illustrative stability data for a hypothetical this compound SRM.

| Storage Condition | Time Point | Purity Assay (% vs. Initial) | Conclusion |

| -20°C | 24 Months | 99.9% | Stable |

| 4°C | 24 Months | 99.8% | Stable |

| 25°C / 60% RH | 12 Months | 99.5% | Stable |

| 40°C / 75% RH | 6 Months | 98.1% | Minor degradation observed |

This table is interactive. Sort by clicking headers.

Certification and Documentation

Based on the comprehensive data from characterization, homogeneity, and stability studies, a certified value for the property of interest (e.g., purity) and its associated uncertainty are assigned. european-accreditation.orgiaea.org This process must adhere to international guidelines, such as those outlined in ISO 17034 and ISO Guide 35. bam.de

The final SRM is issued with a certificate of analysis that provides all essential information, including the certified property values and their uncertainties, a statement of metrological traceability, instructions for proper use and storage, and the expiry date. iaea.org

An example summary of certified properties for a this compound SRM is provided below.

| Property | Certified Value | Method of Characterization |

| Purity (mass fraction) | 99.86% ± 0.05% | Mass Balance (HPLC, Karl Fischer, HS-GC) |

| Molecular Formula | C₅H₆N₂O₃ | - |

| Molecular Weight | 142.11 g/mol | Calculated |

| Recommended Storage | 2-8°C, in original unopened container | Based on Stability Studies |

| Expiration Date | 24 months from date of dispatch | Based on Stability Studies |

This table is interactive. Sort by clicking headers.

Future Perspectives in 1,3 Diazepane 2,4,6 Trione Research

Emerging Synthetic Methodologies and Sustainable Chemistry Approaches

The development of novel and efficient synthetic routes to 1,3-diazepane-2,4,6-trione and its derivatives is a primary area for future investigation. Current literature on analogous structures, such as pyrimido[4,5-b] researchgate.netmdpi.comdiazepine-2,4,6-triones, suggests that multi-step procedures involving condensation and cyclization reactions are viable starting points. researchgate.net Future research could focus on streamlining these processes into more efficient one-pot or tandem reactions.

A significant opportunity lies in the application of sustainable and green chemistry principles. Traditional methods for the synthesis of cyclic ureas often involve hazardous reagents. mdpi.com Emerging sustainable approaches that could be adapted for the synthesis of this compound include:

Carbon Dioxide (CO2) as a C1 Building Block: The use of CO2 as an inexpensive, non-toxic, and abundant carbonyl source for the synthesis of cyclic ureas from diamines presents a highly attractive green alternative. mdpi.com

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, offering a more energy-efficient pathway. mdpi.com

Flow Chemistry: Continuous flow reactors can enhance safety, improve scalability, and allow for precise control over reaction parameters, making them ideal for optimizing the synthesis of novel heterocyclic compounds.

Advances in Computational Prediction and Rational Design

Computational chemistry offers powerful tools for accelerating the exploration of this compound's potential. The application of methods like Density Functional Theory (DFT) and molecular docking can provide valuable insights into the molecule's electronic structure, conformational preferences, and potential interactions with biological targets.

Future computational studies should aim to:

Elucidate Tautomeric and Conformational Landscapes: Understanding the stable tautomers and conformers of the this compound ring is crucial for predicting its reactivity and biological activity.

Virtual Screening for Biological Targets: By creating a virtual library of this compound derivatives, it is possible to screen them against a wide range of protein targets to identify potential lead compounds for drug discovery.

Rational Design of Functional Derivatives: Computational models can guide the design of derivatives with optimized properties, such as enhanced binding affinity to a specific enzyme or improved pharmacokinetic profiles. For instance, similar cyclic urea (B33335) backbones have been successfully designed as inhibitors for targets like HIV protease.

Unexplored Reactivity Patterns and Chemical Transformations

The reactivity of this compound is a blank slate, offering a rich field for chemical exploration. The presence of multiple carbonyl groups and N-H bonds suggests a diverse range of potential chemical transformations. Drawing parallels with structurally related barbituric acid analogs, several avenues of reactivity can be envisioned:

Knoevenagel Condensation: The active methylene (B1212753) group between the two carbonyls could be a site for condensation reactions with aldehydes and ketones to introduce diverse substituents. benthamscience.com

N-Alkylation and N-Arylation: The nitrogen atoms of the urea moiety are expected to be nucleophilic and could be functionalized through alkylation or arylation reactions to create a library of derivatives.

Ring-Opening and Ring-Transformation Reactions: Investigating the stability of the seven-membered ring under various conditions (acidic, basic, reductive, oxidative) could lead to novel ring-opening or rearrangement products, providing access to new chemical scaffolds.

Metal-Catalyzed Cross-Coupling Reactions: The N-H bonds could potentially be utilized in modern cross-coupling reactions to form C-N bonds, further expanding the accessible chemical space.

Interdisciplinary Research Opportunities in Materials and Chemical Biology

The unique structural features of this compound make it an intriguing candidate for interdisciplinary research, particularly in materials science and chemical biology.

Materials Science:

While the direct application of this specific trione (B1666649) in materials science is yet to be explored, the broader field of materials science is constantly seeking novel molecular building blocks. wikipedia.orgcmu.eduaimspress.comthe-innovation.orgtu-darmstadt.de Future research could investigate:

Polymer Chemistry: The difunctional nature of the molecule (two N-H groups) could be exploited for the synthesis of novel polyureas or other polymers with unique thermal or mechanical properties.

Supramolecular Chemistry: The hydrogen bonding capabilities of the urea and carbonyl groups could be utilized to form well-defined supramolecular assemblies, such as gels or liquid crystals.

Chemical Biology:

Chemical biology utilizes small molecules to study and manipulate biological systems. csic.esrsc.orgnih.govuu.nlruc.dk The this compound scaffold holds promise in this area:

Scaffold for Bioactive Molecules: The seven-membered ring can serve as a rigid scaffold for the spatial presentation of functional groups, mimicking the approach used in the development of other diazepine-based therapeutic agents.

Enzyme Inhibitors: The cyclic urea motif is a known pharmacophore in various enzyme inhibitors. Future work could explore the potential of this compound derivatives as inhibitors of proteases, kinases, or other enzyme classes.

Chemical Probes: Functionalized derivatives, for example with fluorescent tags or reactive handles, could be developed as chemical probes to study specific biological processes or identify new protein targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Diazepane-2,4,6-trione, and how can reaction conditions be optimized for reproducibility?

- Methodology : Synthesis typically involves condensation or cyclization reactions. For example, derivatives like 5-[(4-Fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione are synthesized via aldehyde-diazinane condensations in ethanol/methanol with catalysts (e.g., acid/base) at elevated temperatures . Optimizing solvent polarity, temperature (60–80°C), and stoichiometric ratios of reagents ensures reproducibility. Purity is monitored via TLC or HPLC, and recrystallization in ethanol improves yield .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

- Methodology :

- NMR : H and C NMR identify substituent integration and electronic environments (e.g., shifts at δ 7.0–8.5 ppm for aromatic protons in fluorophenyl derivatives) .